13C6 Mass Shift Advantage Over Deuterium in LC-MS/MS
4-Fluorobenzonitrile-13C6 provides a mass shift of +6 Da compared to the unlabeled analyte, whereas the alternative deuterium-labeled 4-fluorobenzonitrile-d4 provides only a +4 Da shift. This larger mass difference minimizes isotopic peak overlap and improves signal-to-noise ratio in complex matrices [1]. Additionally, 13C labeling exhibits no detectable chromatographic isotope effect, while deuterium-labeled compounds can exhibit a retention time shift of up to 0.1 min in certain LC conditions [2].
| Evidence Dimension | Mass shift relative to unlabeled analyte and chromatographic fidelity |
|---|---|
| Target Compound Data | Mass shift: +6 Da; Chromatographic isotope effect: <0.01 min (negligible) |
| Comparator Or Baseline | 4-Fluorobenzonitrile-d4: Mass shift: +4 Da; Chromatographic isotope effect: up to 0.1 min |
| Quantified Difference | +2 Da larger mass shift; ~10x smaller retention time shift |
| Conditions | LC-MS/MS analysis using a C18 column and standard acetonitrile/water gradient [1] |
Why This Matters
This ensures accurate, interference-free quantification in complex biological matrices where analyte concentrations are low and matrix effects are significant.
- [1] Infona. (n.d.). Direct quantification in bioanalytical LC–MS/MS using internal calibration via analyte/stable isotope ratio. Retrieved from https://www.infona.pl View Source
- [2] Wang, S., et al. (2012). LC-MSMS - Points of attention when using isotope labelled standards. Wageningen University & Research. Retrieved from https://www.wur.nl View Source
